molecular formula C19H16BrNO3S2 B5011721 5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5011721
M. Wt: 450.4 g/mol
InChI Key: UYKFAEKHLGBLPZ-SFQUDFHCSA-N
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Description

This compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of the bromophenoxy group suggests that this compound might have interesting chemical properties and potential for further study .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolidinone ring, a bromophenoxy group, and an ethoxy group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the bromine atom might increase its molecular weight and potentially its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The study of thiazolidinone derivatives is a rich field with many potential applications, particularly in the development of new pharmaceuticals. Future research on this specific compound could involve more detailed studies of its synthesis, properties, and potential applications .

properties

IUPAC Name

(5E)-5-[[3-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3S2/c1-21-18(22)17(26-19(21)25)12-13-3-2-4-16(11-13)24-10-9-23-15-7-5-14(20)6-8-15/h2-8,11-12H,9-10H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKFAEKHLGBLPZ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=CC=C2)OCCOC3=CC=C(C=C3)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=CC=C2)OCCOC3=CC=C(C=C3)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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